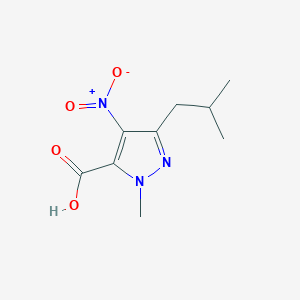

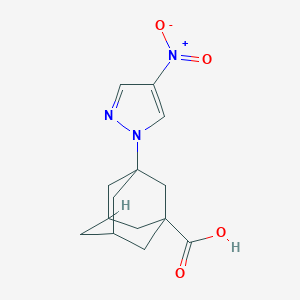

![molecular formula C11H12N2O B3070610 1-[4-(1H-Imidazol-1-YL)phenyl]ethanol CAS No. 100479-70-7](/img/structure/B3070610.png)

1-[4-(1H-Imidazol-1-YL)phenyl]ethanol

Overview

Description

“1-[4-(1H-Imidazol-1-YL)phenyl]ethanol” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of this compound involves a mixture of 4-(1H-imidazol-1-yl)benzaldehyde and corresponding substituted acetophenone . The reaction is carried out with continuous stirring at ambient temperature .Molecular Structure Analysis

In the crystal structure of the title compound, the solvent water molecule links the organic molecules through O-H⋯O and O-H⋯N hydrogen bonds, forming chains that run diagonally across the bc face . These chains are connected to adjacent chains through weak C-H⋯O interactions, resulting in hydrogen-bonded sheets extending along the b and c axes .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular formula is C11H10N2O and it has an average mass of 186.210 Da .Scientific Research Applications

Heme Oxygenase-1 Inhibition

1-[4-(1H-Imidazol-1-YL)phenyl]ethanol has been studied for its potential as a heme oxygenase-1 (HO-1) inhibitor. Research by Ianni et al. (2020) focused on the enantioresolution of similar compounds, highlighting their significance as selective HO-1 inhibitors. This is particularly relevant in cancer research and the development of chemoresistance mechanisms, where HO-1 plays a crucial role (Ianni et al., 2020).

Epidermal Growth Factor Receptor Kinase Inhibition

The compound's structural framework is also relevant in the synthesis of derivatives that exhibit activity as epidermal growth factor receptor kinase inhibitors. Demirel et al. (2017) synthesized and evaluated benzimidazole acetohydrazide derivatives for this purpose, contributing to the development of potential therapeutic agents in cancer treatment (Demirel et al., 2017).

Antimicrobial Activity

Research conducted by Rajkumar et al. (2014) explored the synthesis of derivatives of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, demonstrating significant antimicrobial activities. This points to the potential utility of this compound derivatives in developing new antibacterial and antifungal agents (Rajkumar et al., 2014).

Molecular Structure Analysis

The compound and its derivatives have been subjects in studies like those by Mohamed et al. (2013) focusing on crystallographic analysis. Understanding the molecular structure is crucial for further applications in drug design and material science (Mohamed et al., 2013).

Toxicity Prediction

Yeni et al. (2018) conducted in silico toxicity predictions for related compounds, emphasizing the importance of assessing the safety profile of these compounds, especially in pharmaceutical applications (Yeni et al., 2018).

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They have been used as enzyme inhibitors , suggesting that they may interact with various enzymes in the body.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Imidazole derivatives have been associated with a variety of biological activities, suggesting that the effects of this compound could be diverse .

Future Directions

properties

IUPAC Name |

1-(4-imidazol-1-ylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILVMLWWVGDAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070530.png)

![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070538.png)

![1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070547.png)

![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)

![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)